1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane
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Overview
Description
1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane, also known as Polyethylene Glycol Biotin Dimer, is a biotinylated cross-linking reagent. This compound is characterized by its water solubility and long spacer, making it suitable for cross-linking with avidin molecules. The structure of this compound includes two biotin molecules connected by a polyethylene glycol spacer, which enhances its flexibility and binding efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane involves the conjugation of biotin molecules to a polyethylene glycol spacer. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation to Polyethylene Glycol: The activated biotin is then reacted with polyethylene glycol diamine under mild conditions to form the biotin-polyethylene glycol conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The use of bioreactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane undergoes several types of chemical reactions, including:
Conjugation Reactions: The primary reaction involves the conjugation of biotin to various biomolecules through the polyethylene glycol spacer.
Common Reagents and Conditions
Coupling Reagents: N-hydroxysuccinimide (NHS) and carbodiimides are commonly used for the activation of biotin.
Solvents: Aqueous buffers and organic solvents such as dimethyl sulfoxide (DMSO) are used to facilitate the reactions.
Major Products
The major product of the conjugation reaction is the biotin-polyethylene glycol conjugate, which retains the functional properties of biotin while enhancing its solubility and binding efficiency .
Scientific Research Applications
1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking reagent in the synthesis of biotinylated compounds.
Biology: Facilitates the study of protein-protein interactions through biotin-avidin binding assays.
Medicine: Employed in diagnostic assays and drug delivery systems due to its high binding affinity and specificity.
Mechanism of Action
1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane exerts its effects through the high-affinity binding of biotin to avidin or streptavidin. This interaction is one of the strongest known non-covalent interactions between a protein and a ligand. The polyethylene glycol spacer enhances the flexibility and accessibility of the biotin molecules, allowing for efficient binding to avidin or streptavidin .
Comparison with Similar Compounds
Similar Compounds
Biotinylated Polyethylene Glycol: Similar in structure but may have different spacer lengths and functional groups.
Biotinylated Proteins: Proteins conjugated with biotin for various applications in research and diagnostics.
Biotinylated Lipids: Lipids conjugated with biotin for use in membrane studies and liposome formulations
Uniqueness
1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane is unique due to its long polyethylene glycol spacer, which provides enhanced flexibility and binding efficiency compared to other biotinylated compounds. This makes it particularly useful in applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N6O9S2/c39-27(7-3-1-5-25-29-23(21-48-25)35-31(41)37-29)33-9-11-43-13-15-45-17-19-47-20-18-46-16-14-44-12-10-34-28(40)8-4-2-6-26-30-24(22-49-26)36-32(42)38-30/h23-26,29-30H,1-22H2,(H,33,39)(H,34,40)(H2,35,37,41)(H2,36,38,42) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHZGMBTSAUCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N6O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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